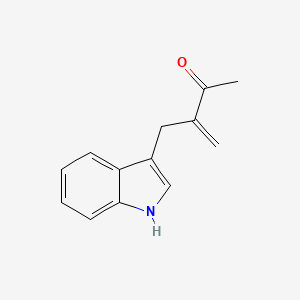

3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-

Description

Significance of the Indole (B1671886) Heterocycle in Chemical and Biological Research

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and biological research. acs.orgnih.gov This is largely due to its presence in a wide variety of natural products and synthetic compounds with significant biological activities. acs.orgrsc.org Tryptophan, an essential amino acid, features an indole ring and serves as a biosynthetic precursor to many important metabolites, including the neurotransmitter serotonin. acs.org

The unique electronic properties of the indole heterocycle, particularly the high electron density at the C-3 position, make it a reactive nucleophile, readily participating in reactions like Friedel-Crafts alkylations. nih.govnih.gov This reactivity allows for the synthesis of a diverse range of 3-substituted indole derivatives, which are key structural motifs in numerous pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and antivirals. nih.gov The ability of the indole scaffold to mimic peptide structures and bind to various biological receptors further underscores its importance in drug discovery. acs.org

Role and Reactivity of α,β-Unsaturated Ketones in Organic Synthesis

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone conjugated to a carbon-carbon double bond. nih.govacs.org This conjugation results in a unique electronic distribution, rendering both the carbonyl carbon and the β-carbon electrophilic. nih.gov Consequently, enones can undergo both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon), also known as Michael addition. spectrabase.com

The reactivity of α,β-unsaturated ketones makes them exceptionally useful building blocks in organic synthesis. acs.org They are key intermediates in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Robinson annulations. spectrabase.com The extended conjugation in these molecules also gives rise to characteristic spectroscopic properties, which are useful for their identification. acs.org The ability to introduce a wide range of substituents through their versatile reactivity has solidified the role of α,β-unsaturated ketones as indispensable intermediates in the synthesis of complex organic molecules. beilstein-journals.org

Structural Elucidation of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- within Complex Molecular Frameworks

The compound 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is a molecule that combines the structural features of both an indole and an α,β-unsaturated ketone. Its synthesis would most likely involve the Friedel-Crafts type reaction or Michael addition of indole to methyl vinyl ketone. acs.orgnih.govacs.org

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Features for 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- |

| ¹H NMR | Signals corresponding to the indole ring protons (typically in the range of 7.0-8.0 ppm), a singlet for the NH proton of the indole (around 8.0-8.5 ppm), signals for the vinyl protons of the butenone moiety, a singlet for the methyl ketone protons, and signals for the methylene (B1212753) bridge protons connecting the two main fragments. The coupling constants between the vinyl protons would confirm the stereochemistry of the double bond. |

| ¹³C NMR | Resonances for the eight carbons of the indole ring, with the C-3 carbon showing a characteristic shift due to substitution. Signals for the carbonyl carbon (typically downfield, around 190-200 ppm), the two vinylic carbons of the enone system, the methyl ketone carbon, and the methylene bridge carbon. |

| Infrared (IR) Spectroscopy | A characteristic N-H stretching vibration for the indole (around 3400 cm⁻¹), C=O stretching for the ketone (around 1670-1690 cm⁻¹), C=C stretching for the alkene (around 1620-1640 cm⁻¹), and aromatic C-H and C=C stretching vibrations from the indole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₃NO, M.W. = 200.25 g/mol ). Fragmentation patterns would likely show the loss of the acetyl group (CH₃CO) and characteristic fragmentation of the indole ring. scirp.org |

The structural elucidation of such compounds within more complex molecules would rely on a combination of these techniques, often supplemented by two-dimensional NMR experiments (like COSY and HMQC) to establish the connectivity of the different fragments.

Properties

CAS No. |

800366-91-0 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(1H-indol-3-ylmethyl)but-3-en-2-one |

InChI |

InChI=1S/C13H13NO/c1-9(10(2)15)7-11-8-14-13-6-4-3-5-12(11)13/h3-6,8,14H,1,7H2,2H3 |

InChI Key |

WBIQLAGLOAPOFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=C)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Investigative Studies on the Chemical Reactivity and Transformation Pathways of 3 Buten 2 One, 3 1h Indol 3 Ylmethyl

Reactivity of the α,β-Unsaturated Ketone Moiety

The enone portion of the molecule is characterized by an electron-deficient double bond conjugated to a carbonyl group. This electronic arrangement makes it susceptible to various nucleophilic and reductive attacks.

Michael Addition Reactions

The α,β-unsaturated ketone system in 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is a classic Michael acceptor. wikipedia.orglibretexts.org In the Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system in a process known as conjugate or 1,4-addition. wikipedia.orgmasterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a nucleophilic enolate or a similar stabilized anion. masterorganicchemistry.comyoutube.com A wide variety of nucleophiles, including enolates derived from β-dicarbonyl compounds, amines, and thiols, can participate in this reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. libretexts.orgmasterorganicchemistry.com The development of efficient methods for Michael additions of indoles to α,β-unsaturated compounds is an active area of research, often employing various Lewis acid catalysts to promote the reaction. iieta.org

Table 1: Potential Michael Donors for Reaction with 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-

| Michael Donor | Reagent/Catalyst | Expected Adduct Structure |

|---|---|---|

| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(1-(1H-indol-3-yl)-4-oxopentan-2-yl)malonate |

| Nitromethane | Base (e.g., DBU) | 4-(1H-indol-3-yl)-5-nitropentan-2-one |

| Thiophenol | Base (e.g., Triethylamine) | 4-(1H-indol-3-yl)-4-(phenylthio)butan-2-one |

This table presents hypothetical reaction outcomes based on established principles of the Michael addition reaction.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient alkene of the enone system can function as a dienophile ("diene lover") in Diels-Alder reactions. libretexts.orglibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring, typically a cyclohexene (B86901) derivative. ucalgary.ca The reaction is concerted, meaning the new sigma bonds are formed in a single step through a cyclic transition state. libretexts.orgucalgary.ca The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the acetyl group in 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-. libretexts.orgucalgary.ca The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org

Table 2: Potential Dienes for Diels-Alder Reaction with 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-

| Diene | Expected Cycloadduct |

|---|---|

| 1,3-Butadiene | 4-acetyl-5-(1H-indol-3-ylmethyl)cyclohex-1-ene |

| 1,3-Cyclopentadiene | 2-acetyl-3-(1H-indol-3-ylmethyl)bicyclo[2.2.1]hept-5-ene |

| 2,3-Dimethyl-1,3-butadiene | 4-acetyl-5-(1H-indol-3-ylmethyl)-1,2-dimethylcyclohex-1-ene |

This table illustrates potential products from Diels-Alder reactions based on known reactivity patterns.

Reductive Transformations of the Enone System

The enone moiety can undergo selective reduction at either the carbon-carbon double bond or the carbonyl group, depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance, typically reduces both the alkene and the ketone. However, specific reagents allow for selective transformations. Studies on analogous compounds, such as trans-4-phenyl-3-buten-2-one, have shown that in vivo metabolic reduction in rats and dogs preferentially reduces the carbon-carbon double bond, yielding the saturated ketone, 4-phenyl-2-butanone, as the major product. nih.gov This suggests that selective reduction of the double bond in 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is a feasible pathway.

Table 3: Reductive Agents and Potential Products

| Reducing Agent | Target Functionality | Expected Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Carbonyl | 4-(1H-indol-3-yl)pent-3-en-2-ol |

| Lithium aluminium hydride (LiAlH₄) | Carbonyl and Alkene | 4-(1H-indol-3-yl)pentan-2-ol |

| H₂, Palladium on Carbon (Pd/C) | Carbonyl and Alkene | 4-(1H-indol-3-yl)pentan-2-ol |

This table outlines the expected outcomes of various reduction reactions.

Chemical Transformations Involving the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The nitrogen atom also possesses a lone pair of electrons and an acidic proton, allowing for N-alkylation and N-acylation reactions.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is highly susceptible to electrophilic aromatic substitution, with a strong preference for reaction at the C3 position of the pyrrole (B145914) ring. researchgate.netquora.com This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon electrophilic attack at C3, without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk Since the starting compound, 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, is already substituted at the C3 position, electrophilic attack is directed to other positions. The next most reactive position is generally the C2 position, followed by positions on the benzene portion of the ring (C5 and C7). Friedel-Crafts alkylation and acylation, halogenation, and nitration are common electrophilic substitution reactions for indoles. researchgate.netnih.gov

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Product (Major Isomer) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Buten-2-one, 3-(2-bromo-1H-indol-3-ylmethyl)- |

| Nitration | Nitric acid/Acetic anhydride | 3-Buten-2-one, 3-(5-nitro-1H-indol-3-ylmethyl)- |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 3-Buten-2-one, 3-(5-acetyl-1H-indol-3-ylmethyl)- |

This table shows hypothetical products, with regioselectivity based on established principles for C3-substituted indoles.

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride) to form the indolide anion. google.com This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted indoles. google.comnih.gov This process is a common strategy for introducing functional groups onto the indole nitrogen, which can modify the electronic properties of the ring system and provide a point for further chemical elaboration. mdpi.com Phase-transfer catalysis is also an effective method for achieving N-alkylation under milder conditions. researchgate.net

Table 5: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | 3-Buten-2-one, 3-(1-methyl-1H-indol-3-ylmethyl)- |

| N-Benzylation | Benzyl bromide (BnBr) | Sodium hydride (NaH) | 3-Buten-2-one, 3-(1-benzyl-1H-indol-3-ylmethyl)- |

| N-Acetylation | Acetyl chloride (AcCl) | Pyridine | 3-Buten-2-one, 3-(1-acetyl-1H-indol-3-ylmethyl)- |

This table provides examples of common N-functionalization reactions of the indole nucleus.

Reactivity of the Indole-3-ylmethyl Position

The chemical reactivity of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, is significantly influenced by the (1H-indol-3-yl)methyl group. This moiety is a well-established precursor to highly reactive electrophilic intermediates. The indole nucleus, being electron-rich, can stabilize a positive charge at the adjacent benzylic-like methylene (B1212753) carbon. This facilitates the formation of an alkylideneindoleninium, or aryl(indol-3-yl)methylium, cation under acidic conditions or through activation with a Lewis acid. nih.gov Such intermediates are potent electrophiles that readily react with a wide range of nucleophiles.

While the C3 position of the indole ring is substituted, the ring system remains nucleophilic, particularly at the C2 position and the indole nitrogen. However, the most characteristic reactivity stemming from the indole-3-ylmethyl group involves its function as an electrophilic synthon. Studies on analogous 3-alkylindoles have shown that this position can be activated for C-C bond formation. For instance, one-pot oxidative procedures involving 3-benzylic and 3-allylic indoles can generate reactive indolenine intermediates in situ. nii.ac.jp These intermediates are then trapped by carbon nucleophiles, demonstrating that the C-H bonds of the methylene group can be activated to participate in reactions. nii.ac.jp

In the specific case of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, protonation of the enone carbonyl could trigger the formation of the indol-3-ylmethylium cation, which could then be attacked by external nucleophiles or lead to dimerization or polymerization. The stability of this cation allows for reactions to occur even at low temperatures. nii.ac.jp

Mechanisms of Key Chemical Reactions

The bifunctional nature of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, possessing both a nucleophilic indole ring and an electrophilic α,β-unsaturated ketone system, allows for several distinct mechanistic pathways in chemical transformations.

The formation of new carbon-carbon bonds involving this compound can proceed through several well-established mechanisms, primarily dictated by the choice of reagents and reaction conditions.

Michael (1,4-Conjugate) Addition: The most prominent pathway for C-C bond formation is the Michael addition, where a nucleophile attacks the electrophilic β-carbon (C4) of the butenone moiety. wikipedia.org This reaction is characteristic of α,β-unsaturated carbonyl compounds, also known as Michael acceptors. wikipedia.orghmdb.ca The mechanism commences with the attack of a Michael donor (e.g., a soft carbon nucleophile like a malonate ester, a β-ketoester, an organocuprate, or an enamine) on the C4 position. This addition breaks the C3-C4 π-bond, and the electrons are pushed onto the oxygen atom, forming an enolate intermediate. This enolate is then protonated during workup to yield the final 1,4-adduct, which features a new C-C bond at the C4 position.

Enolate Alkylation: An alternative pathway involves the deprotonation of the α-protons on the C1 methyl group using a strong base, such as lithium diisopropylamide (LDA). This generates a nucleophilic enolate ion. This enolate can then react with a carbon electrophile, such as an alkyl halide, in a classic SN2 reaction. This sequence results in the formation of a new C-C bond at the C1 position, elongating the carbon chain. The base-catalyzed C-C bond formation relies on the reaction of a negatively polarized carbon (the enolate) with an electrophilic carbon. youtube.com

Reaction via Indolenine Intermediate: Drawing parallels from studies on 3-allylic indoles, a C-C bond can also be formed at the methylene carbon connecting the indole and butenone moieties. nii.ac.jp This pathway involves the initial activation of the indole, for example through lithiation with n-BuLi, followed by reaction with an oxidizing agent. This process generates a reactive indolenine intermediate at low temperatures. This electrophilic intermediate is then readily attacked by a carbon nucleophile, resulting in a new C-C bond at the exocyclic methylene position. nii.ac.jp

The formation of new stereocenters is a critical aspect of the reactivity of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, particularly during C-C bond formation. The stereochemical outcome of these reactions is highly dependent on the chosen mechanistic pathway and reaction conditions.

The Michael addition of a nucleophile to the C4-position of the butenone system creates a new stereocenter at C3. In the absence of any chiral influence, the nucleophile can attack the planar sp²-hybridized C3-C4 double bond from either the Re or Si face with equal probability, leading to a racemic mixture of the two possible enantiomers.

However, modern synthetic methods allow for precise control over this stereochemical outcome through asymmetric catalysis. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Michael additions. Chiral primary or secondary amines, often derived from cinchona alkaloids, are frequently used. rsc.orgrsc.org

The general mechanism for an amine-catalyzed asymmetric Michael addition involves two key steps:

Dienamine/Enamine Formation: The chiral amine catalyst reacts with the enone to form a nucleophilic dienamine or enamine intermediate. This activation lowers the LUMO of the substrate and creates a chiral environment.

Stereoselective Attack: The incoming nucleophile is directed to one face of the intermediate, guided by the steric bulk of the chiral catalyst. In bifunctional catalysts, such as thiourea-amines, a secondary interaction (e.g., hydrogen bonding) between the catalyst and the nucleophile further enhances facial discrimination and reaction rates. mdpi.com

The table below summarizes findings from studies on analogous asymmetric Michael additions to enones, illustrating the high levels of stereocontrol achievable with different organocatalysts.

| Michael Acceptor | Michael Donor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Methyl Vinyl Ketone | 3-Aryl-substituted oxindole (B195798) | Binaphthyl-modified bifunctional amine | 85-95 | - | 81-91 | nih.govnih.gov |

| (E)-1-Arylprop-2-en-1-one | Intramolecular amine | Cinchona-derived primary amine | >95 | up to 20:1 | up to 99 | rsc.org |

| Nitroalkene | β-Substituted Cyclohexenone | Cinchona-derived primary amine | 70-98 | >20:1 | up to 99 | nih.gov |

| Vinyl Sulfone | Ketone | Cinchona-derived primary amine | 80-99 | - | up to 99 | rsc.org |

| α,β-Unsaturated Ketone | 3-Nitro-2H-chromene | Quinine-derived primary amine | up to 90 | >25:1 | up to 95 | rsc.org |

These examples demonstrate that by selecting an appropriate chiral catalyst, it is possible to control the stereochemical outcome of C-C bond forming reactions on substrates similar to 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, yielding products with high diastereo- and enantiopurity.

Design, Synthesis, and Characterization of Analogues and Derivatives of 3 Buten 2 One, 3 1h Indol 3 Ylmethyl

Rational Design Principles for Structural Modification

The rational design of analogues of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is primarily guided by the principles of Michael addition and Friedel-Crafts alkylation, the key reactions governing the synthesis of this class of compounds. The butenone chain acts as a Michael acceptor, a chemical entity that can react with nucleophiles. The reactivity of this system can be modulated by introducing various substituents. For instance, modifications to the α-carbon of the butenone can influence the electrophilicity of the β-carbon, thereby affecting the rate and reversibility of the Michael addition. This principle is crucial in the design of targeted covalent inhibitors, where controlled reactivity is paramount.

Furthermore, the indole (B1671886) nucleus itself offers a broad canvas for structural modification. The electronic properties of the indole ring can be tuned by the introduction of electron-donating or electron-withdrawing groups at various positions. These substitutions can, in turn, influence the nucleophilicity of the indole at the C3 position, impacting the efficiency of its addition to the butenone precursor. Computational studies, such as the calculation of proton affinities of carbanion intermediates, can provide valuable insights into the kinetic stability of the resulting thiol-Michael adducts, aiding in the design of molecules with desired reactivity profiles.

Synthesis of Ring-Substituted Indole Analogues

The synthesis of analogues bearing substituents on the indole ring is a key strategy to explore structure-activity relationships. A common and effective method for introducing the butenone side chain at the C3 position of a substituted indole is through a Friedel-Crafts alkylation or a Michael addition reaction.

The Michael addition of various substituted indoles to α,β-unsaturated ketones is a widely employed method. For example, the reaction of indoles with α,β-unsaturated ketones can be efficiently catalyzed by a combination of cerium(III) chloride heptahydrate and sodium iodide supported on silica (B1680970) gel. nih.gov This method offers good yields of the corresponding 3-(3-oxoalkyl)indole derivatives, with substitution occurring exclusively at the 3-position of the indole ring. nih.gov The use of a solid support simplifies the workup procedure and aligns with the principles of green chemistry. nih.gov

Another powerful approach is the organocatalytic asymmetric Friedel-Crafts alkylation. This method allows for the enantioselective synthesis of chiral indole derivatives. For instance, a novel catalyst system comprising a chiral amine salt, where both the cation and anion are chiral, has been shown to exhibit high reactivity and selectivity in the iminium ion-catalyzed alkylation of indoles with simple α,β-unsaturated ketones. acs.orgnih.gov This strategy has been successfully applied to a range of substituted indoles and α,β-unsaturated ketones, affording the desired products in high yields and with excellent enantioselectivity. acs.orgnih.gov

Table 1: Synthesis of Ring-Substituted Indole Analogues via Michael Addition

| Entry | Indole Reactant | α,β-Unsaturated Ketone | Catalyst | Yield (%) | Reference |

| 1 | Indole | Methyl vinyl ketone | CeCl₃·7H₂O-NaI/SiO₂ | 85 | nih.gov |

| 2 | 5-Methoxyindole | Methyl vinyl ketone | CeCl₃·7H₂O-NaI/SiO₂ | 88 | nih.gov |

| 3 | 5-Nitroindole | Methyl vinyl ketone | CeCl₃·7H₂O-NaI/SiO₂ | 75 | nih.gov |

| 4 | Indole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | 92 | nih.gov |

| 5 | 2-Methylindole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | 90 | nih.gov |

Synthesis of Modified Butenone Chain Analogues

Modification of the butenone side chain offers another avenue for creating a diverse library of analogues. These modifications can include altering the length of the carbon chain, introducing substituents on the chain, or replacing the ketone with other functional groups.

The synthesis of these analogues often relies on the reaction of indoles with appropriately functionalized Michael acceptors. For example, the reaction of indoles with various α,β-unsaturated esters, amides, and nitriles can lead to the formation of analogues with modified side chains. The catalytic asymmetric Friedel-Crafts reaction is particularly useful for this purpose, allowing for the introduction of chirality in the side chain. acs.org Chiral bis(oxazoline) (BOX) ligands in complex with metal catalysts have been effectively used for the highly enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates. acs.org

Furthermore, the inherent reactivity of the ketone functionality in the butenone chain can be exploited for further derivatization. For instance, the ketone can be reduced to an alcohol, converted to an imine, or used in various condensation reactions to append additional structural motifs.

Table 2: Synthesis of Analogues with Modified Butenone Chains

| Entry | Indole | Electrophile | Catalyst/Conditions | Product Structure | Yield (%) | Reference |

| 1 | Indole | Ethyl acrylate | Ga(OTf)₃ | 3-(1H-indol-3-yl)propanoate | 95 | iieta.org |

| 2 | 5-Bromoindole | Acrylonitrile | InCl₃ | 3-(5-Bromo-1H-indol-3-yl)propanenitrile | 92 | iieta.org |

| 3 | Indole | Methyl propiolate | Sc(OTf)₃ | Methyl (E)-3-(1H-indol-3-yl)acrylate | 85 | acs.org |

| 4 | Indole | N-Phenylmaleimide | Cu(OTf)₂ | 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione | 90 | acs.org |

Regioselective and Stereoselective Synthesis of Derivatized Compounds

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex derivatives of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-. Regioselectivity in the initial Friedel-Crafts or Michael addition reaction is generally high for the C3 position of the indole ring due to its inherent nucleophilicity. However, in cases where the C3 position is blocked or under certain reaction conditions, substitution at other positions, such as N1 or C2, can occur. The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the reaction. For instance, the use of specific Lewis acids can favor C3-alkylation over N-alkylation. nih.gov

Stereoselectivity, particularly enantioselectivity, is a major focus in the synthesis of these compounds, as different stereoisomers can exhibit distinct biological activities. Asymmetric organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones. acs.orgnih.gov Chiral Brønsted acids and chiral amines have been successfully employed as catalysts to induce high levels of stereocontrol. acs.orgnih.gov The proposed mechanism for this enantioselectivity often involves the formation of a chiral iminium ion intermediate, which then directs the nucleophilic attack of the indole from a specific face. acs.org

Multicomponent Derivatization Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to generate libraries of diverse derivatives. While a specific MCR for the direct synthesis of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is not prominently reported, the principles of MCRs can be applied to create structurally related compounds.

For example, a one-pot reaction involving an indole, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of complex indole derivatives. A Brønsted acid ionic liquid has been shown to be an effective catalyst for the Michael addition of indoles to α,β-unsaturated ketones, which can be considered a three-component reaction if the enone is formed in situ. nih.gov This approach allows for the rapid assembly of complex molecules from simple starting materials, which is highly desirable in drug discovery and chemical biology.

Theoretical and Computational Chemistry Approaches for 3 Buten 2 One, 3 1h Indol 3 Ylmethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model indole (B1671886) derivatives, providing a balance between computational cost and accuracy. aun.edu.eg For 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, these calculations can elucidate its electronic structure and energetic properties.

Research Findings: Studies on related indole structures often use the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry and compute key electronic and thermodynamic parameters. aun.edu.egepstem.net The optimization process finds the lowest energy conformation of the molecule. From this optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests the molecule is more likely to be reactive. Thermodynamic properties like total energy, entropy, and thermal capacity can also be calculated, providing a comprehensive energetic profile of the compound. epstem.net

Below is a table representing typical data obtained from such calculations for a model indole derivative, illustrating the insights gained.

Table 1: Representative Quantum Chemical Calculation Data for an Indole Derivative This table is illustrative and shows the type of data generated from DFT calculations for a related indole compound.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -785.123 | The total electronic energy of the molecule in its optimized state. |

| EHOMO (eV) | -6.21 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO (eV) | -1.54 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.67 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.45 | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics and Conformational Analysis

The compound 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- possesses significant conformational flexibility due to several rotatable single bonds. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. researchgate.netmdpi.com

Research Findings: Conformational analysis of flexible indole derivatives, such as indol-3-yl-glyoxalylamides, reveals the presence of multiple stable rotamers (rotational isomers). researchgate.net Steric effects often dictate which conformers are predominant. For 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, rotation around the bonds connecting the indole ring to the butenone backbone would lead to various conformers. MD simulations can model the molecule's movement over time in a simulated environment (e.g., in a solvent like water), allowing researchers to observe conformational changes and identify the most populated and energetically favorable states. These studies are crucial for understanding how the molecule's shape might influence its interaction with biological targets. mdpi.com

The results of such an analysis can be summarized in a table listing the identified stable conformers and their calculated relative energies.

Table 2: Hypothetical Conformational Analysis of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- This table provides a hypothetical example of results from a conformational search, illustrating the energy differences between possible spatial arrangements.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -175.4, 65.2 | 0.00 | 75.3 |

| 2 | -68.1, 178.9 | 1.25 | 12.1 |

| 3 | 66.5, 70.3 | 1.89 | 5.5 |

| 4 | 179.2, -72.8 | 2.50 | 7.1 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. researchgate.net For reactions involving 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, such as its synthesis or subsequent transformations, computational studies can map out the entire reaction mechanism, identify intermediates, and characterize transition states. researchgate.netnih.gov

The transition state (TS) is the highest energy point along a reaction pathway, representing the critical barrier that must be overcome for reactants to become products. researchgate.net Locating and characterizing the TS is a primary goal of mechanistic studies.

Research Findings: Computational chemists use specialized algorithms to find the geometry of the TS. A key confirmation of a true TS is the calculation of its vibrational frequencies, which must show exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. For example, in studies of cycloaddition reactions involving indole derivatives, different regio- and stereoisomeric pathways are evaluated by locating their respective transition states. researchgate.netnih.gov The calculated activation energy (the energy difference between the reactants and the TS) determines the kinetic feasibility of each pathway.

Table 3: Example of Calculated Transition State Properties for a Reaction This table illustrates typical data generated when characterizing a transition state for a hypothetical reaction involving an indole derivative.

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency (cm⁻¹) | -355.8i | The single negative frequency confirming the structure as a first-order saddle point (a true transition state). |

| Activation Enthalpy (ΔH‡, kcal/mol) | 15.7 | The change in enthalpy required to reach the transition state. |

| Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | 24.1 | The free energy barrier of the reaction, which determines the reaction rate. |

| Key Bond Distances in TS (Å) | C1-C2: 1.85, C3-N1: 1.92 | Distances of bonds being formed or broken in the transition state structure. |

Once a transition state is located, a reaction coordinate analysis is performed to confirm that it correctly connects the desired reactants and products. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation.

Research Findings: An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.net A successful IRC calculation will terminate at the energy minima corresponding to the reactant and product complexes, thus verifying the entire reaction pathway. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. Studies on complex reactions, like those catalyzed by enzymes, rely heavily on these methods to trace the transformation of a substrate. researchgate.net Analysis of the energy profile can also reveal whether a reaction is concerted (one step) or proceeds through one or more intermediates. researchgate.net

Prediction of Spectroscopic Signatures for Research Verification

Computational methods can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for verifying the structure of newly synthesized compounds like 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-. nih.govarxiv.org

Research Findings: The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to confirm a molecular structure. Similarly, IR vibrational frequencies can be calculated. epstem.net Computed frequencies are often systematically higher than experimental ones, so they are typically multiplied by a scaling factor to improve agreement. The development of large-scale computational spectra datasets is also paving the way for machine learning models that can predict spectra with high accuracy and speed. nih.govarxiv.org

The following table shows a hypothetical comparison between calculated and experimental spectroscopic data for a molecule with a similar indole core.

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table provides a representative example of how computationally predicted spectroscopic data is compared with experimental results for structural verification.

| Spectrum | Assignment | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (ppm) | Indole N-H | 11.50 | 11.45 |

| Aromatic C-H | 7.10 - 7.80 | 7.05 - 7.75 | |

| CH₃ | 2.25 | 2.21 | |

| ¹³C NMR (ppm) | C=O | 195.5 | 194.8 |

| Indole C-3 | 118.0 | 117.2 | |

| CH₃ | 28.5 | 28.1 | |

| IR (cm⁻¹) | N-H stretch | 3415 | 3400 |

| C=O stretch | 1690 | 1682 |

In Silico Screening and Ligand-Based Design for Molecular Interactions

In silico (computer-based) techniques are essential in modern drug discovery for identifying and optimizing molecules that can interact with specific biological targets. For a molecule like 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-, these methods can predict its potential as a ligand for proteins and guide the design of more potent derivatives. nih.govnih.gov

Research Findings: Molecular docking is a primary tool used for in silico screening. nih.govmdpi.com This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity using a scoring function. Numerous studies have used this approach to screen libraries of indole derivatives against various targets, such as enzymes or receptors, to identify promising "hits". nih.govjbcpm.com

Ligand-based design is used when the structure of the target is unknown. It relies on a set of known active molecules to build a pharmacophore model—a map of the essential steric and electronic features required for biological activity. This model can then be used to screen new compounds or design novel molecules that fit the pharmacophore, including derivatives of the 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- scaffold.

Table 5: Representative Data from a Hypothetical In Silico Docking Study This table illustrates the kind of output generated from a molecular docking experiment, screening derivatives of a parent compound against a protein target.

| Compound | Modification on Indole Ring | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Parent Compound | None | -7.5 | Tyr22, Leu89 |

| Derivative 1 | 5-Fluoro | -8.2 | Tyr22, Leu89, Arg120 (H-bond) |

| Derivative 2 | 5-Methoxy | -7.9 | Tyr22, Leu89, Gln118 |

| Derivative 3 | N-Methyl | -7.1 | Tyr22, Leu89 |

Advanced Analytical Methodologies for Research on 3 Buten 2 One, 3 1h Indol 3 Ylmethyl

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of "3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-," offering precise mass measurements that facilitate unambiguous molecular formula determination. Typically employing electrospray ionization (ESI), HRMS analysis provides the high mass accuracy necessary to distinguish the target compound from other potential isobaric species. The exact mass of the protonated molecule, [M+H]⁺, can be measured with sub-part-per-million (ppm) accuracy, confirming its elemental composition as C₁₃H₁₄NO⁺.

Beyond simple identification, HRMS is pivotal for tracing the mechanistic pathways of reactions involving this compound. For instance, in studies of its synthesis via the Michael addition of indole (B1671886) to butenone, HRMS can be used to identify and characterize reaction intermediates and byproducts in the reaction mixture. By analyzing aliquots at various time points, researchers can map the reaction progress. Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion (m/z 200.1075) reveal characteristic fragmentation patterns. The fragmentation data provides structural information and can be used to differentiate isomers. Common fragmentation pathways often involve cleavage of the bond between the indole moiety and the butenone side chain, leading to characteristic fragment ions corresponding to the stable indole ring system.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of "3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-" in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced NMR techniques are required for a definitive analysis of its complex structure.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). For "3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-," COSY spectra establish the spin systems within the butenone side chain and the indole ring. For example, correlations would be observed between the vinylic protons and the methylene (B1212753) protons of the butenone moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum based on the assignments of the protons from the ¹H NMR spectrum.

The following table summarizes typical ¹H and ¹³C NMR chemical shift assignments for "3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-," which are confirmed using these 2D NMR techniques.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Indole N1-H | ~8.10 (br s) | - | C2, C3, C7a |

| Indole C2-H | ~7.05 (s) | 122.5 | C3, C3a, C7a |

| Indole C3 | - | 113.0 | - |

| Indole C4-H | ~7.60 (d) | 118.8 | C5, C6, C7a |

| Indole C5-H | ~7.15 (t) | 121.5 | C4, C6, C7 |

| Indole C6-H | ~7.20 (t) | 119.5 | C4, C5, C7a |

| Indole C7-H | ~7.35 (d) | 111.5 | C5, C6, C7a |

| Indole C3a | - | 127.0 | - |

| Indole C7a | - | 136.5 | - |

| C1' (CH₂) | ~3.00 (d) | 45.0 | C2 (Indole), C3 (Indole), C2', C3' |

| C2' (CH) | ~3.50 (m) | 35.0 | C1', C3', C4' (CO) |

| C3' (CH₂) | ~2.50 (m) | 28.0 | C1', C2', C4' (CO) |

| C4' (CO) | - | 208.0 | - |

| C5' (CH₃) | ~2.15 (s) | 29.8 | C4' (CO) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on the molecule's structure in a solvated environment, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can identify and characterize different crystalline forms of "3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-" that may not be distinguishable by other methods.

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. For "3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-," obtaining suitable crystals allows for the precise determination of bond lengths, bond angles, and torsion angles. This technique is the gold standard for determining the absolute configuration of chiral centers, should the molecule be resolved into its enantiomers.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

When "3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-" is synthesized or isolated as a chiral, non-racemic sample, chiroptical spectroscopy techniques are employed to determine its absolute stereochemistry in solution.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. For this compound, the indole ring and the enone moiety are the primary chromophores. The experimental ECD spectrum can be compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) for both possible enantiomers. A good match between the experimental and calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule. Similar to ECD, the experimental VCD spectrum is compared with the predicted spectrum for a given enantiomer to assign the absolute configuration. VCD can be particularly useful as it provides many more spectral bands than ECD, offering a rich source of stereochemical information.

Investigation of Biological Activities and Molecular Interactions of 3 Buten 2 One, 3 1h Indol 3 Ylmethyl and Its Analogues

In Vitro Studies of Specific Protein/Enzyme Binding and Inhibition Mechanisms

The initial exploration of the biological potential of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- and its analogues often begins with in vitro studies to assess their direct interactions with specific proteins and enzymes. These studies are crucial for identifying primary molecular targets and understanding the fundamental mechanisms of their inhibitory or binding activities.

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. mdpi.com These studies provide valuable insights into the potential interactions between a ligand, such as an indole (B1671886) derivative, and its target protein at the atomic level.

For instance, molecular docking studies on an analogue, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, predicted its potential to bind to oncogenic targets like LLP and TXAS. mdpi.com The docking analysis suggested that this compound could fit within the binding cavity of the LLP enzyme through hydrogen bonds with Trp132 and Cys479, supplemented by several hydrophobic interactions. mdpi.com Similarly, research on other indole-based compounds has utilized molecular modeling to understand their binding modes with various receptors, such as the GABAA receptor. mdpi.com

The binding affinities of these compounds are experimentally determined and are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their antiproliferative activities, with some compounds demonstrating potent inhibition with IC50 values in the sub-micromolar range against various cancer cell lines. rsc.org

Table 1: Examples of Binding Affinities of Indole Analogues

| Compound Class | Target | Reported Affinity |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | HeLa, MCF-7, HT-29 cancer cell lines | IC50 values as low as 0.34 µM rsc.org |

| bis(indolyl)-hydrazide-hydrazone derivative | HeLa cells | IC50 value of 1.5 ± 0.25 µM mdpi.com |

| Benzo[g]indol-3-carboxylates | mPGES-1 | IC50 values as low as 0.1 µM nih.gov |

| 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives | 5-HT3 receptors | Ki value of 0.48 nM nih.gov |

This table is for illustrative purposes and includes data for various indole analogues to demonstrate the range of observed binding affinities.

Enzymatic assays are laboratory methods for measuring the rate of enzyme-catalyzed reactions. blackwellpublishing.com These assays are fundamental in determining the inhibitory mechanism of a compound, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. blackwellpublishing.com

For human indoleamine 2,3-dioxygenase 1 (hIDO1), a key enzyme in tryptophan metabolism, kinetic studies have revealed a complex mechanism of substrate inhibition. nih.gov It was found that tryptophan binding to a secondary, inhibitory site on the enzyme retards its turnover activity. nih.gov This detailed mechanistic understanding is crucial for the rational design of selective inhibitors. nih.gov

In the context of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- analogues, enzymatic assays would be employed to confirm the predictions from molecular docking and to elucidate the precise nature of their interaction with target enzymes. For example, if a compound is predicted to be an inhibitor of a particular kinase, enzymatic assays would be used to measure the reduction in the kinase's activity in the presence of the compound, thereby confirming its inhibitory potential and determining its potency.

Modulation of Cellular Pathways and Molecular Targets (Mechanistic Focus)

Beyond direct enzyme inhibition, the biological effects of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- and its analogues can be attributed to their ability to modulate cellular signaling pathways and interact with various molecular targets.

Indole-based structures have been successfully developed as both agonists and antagonists for a variety of receptors. An agonist is a chemical that binds to a receptor and activates the receptor to produce a biological response, whereas an antagonist blocks the action of the agonist.

For example, novel 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides have been identified as potent and selective agonists of the human formyl-peptide receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses. nih.gov Conversely, other indole derivatives have been designed as antagonists for receptors like the H2-receptor and the 5-HT3 receptor. nih.govnih.gov The mechanism of antagonism can be competitive, where the antagonist binds to the same site as the agonist, or non-competitive/allosteric, where it binds to a different site to induce a conformational change that prevents receptor activation. qub.ac.uk

Table 2: Receptor Modulation by Indole Analogues

| Compound Class | Receptor | Activity |

| 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides | Formyl peptide receptor-2 (FPR2) | Agonist nih.gov |

| 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1,2-dione hydrochloride | H2-receptor | Antagonist nih.gov |

| 4-hydroxy-3-quinolinecarboxylic acid derivatives | 5-HT3 receptor | Antagonist nih.gov |

| N-(indol-3-ylglyoxylyl)piperidines | GABAA receptors | Agonist nih.gov |

This table provides examples of the diverse receptor modulatory activities of indole-based compounds.

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. nih.govajwilsonresearch.com Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. nih.govnih.gov The indole scaffold has been explored for its potential to modulate PPIs. mdpi.com

One of the most studied PPIs is the interaction between p53 and its negative regulator MDM2. ajwilsonresearch.com The development of small molecules that can disrupt this interaction and restore p53 function is a major goal in cancer therapy. Indole-based compounds have been investigated for their ability to target such critical PPIs. mdpi.com The modulation of PPIs can occur through various mechanisms, including allosteric modulation where a small molecule binds to a site remote from the protein-protein interface, inducing a conformational change that affects the interaction. mdpi.com

Structure-Biological Activity Relationship (SBAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. mdpi.com By systematically modifying the chemical structure of a molecule and evaluating the corresponding changes in its biological activity, researchers can identify the key chemical features responsible for its potency and selectivity. mdpi.comnih.gov

For indole-based compounds, SAR studies have revealed important insights. For instance, in a series of H2-receptor antagonists, it was found that the piperidine (B6355638) ring and the -NH2 group in the polar part of the molecule were crucial for interaction with the receptor, while the nature of a connecting carbon chain was important for the irreversibility of the antagonism. nih.gov Similarly, for a series of indole-based tubulin inhibitors, SAR investigations have guided the design of more potent analogues. mdpi.com These studies often involve the synthesis and testing of a library of related compounds to build a comprehensive understanding of the SBAR. ebi.ac.ukmdpi.com

Table 3: Key Structural Features and Their Impact on Activity in Indole Analogues

| Compound Series | Structural Modification | Impact on Biological Activity |

| H2-receptor antagonists | Oxidation of the piperidine ring | Complete attenuation of blocking action nih.gov |

| H2-receptor antagonists | Replacement of cis-2-butene (B86535) with butane (B89635) or trans-2-butene | Disappearance of irreversible antagonism and reduced potency nih.gov |

| N'-phenylindol-3-ylglyoxylhydrazides | Introduction of 5-Cl/NO2 substituents on the indole ring | Loss of affinity for the benzodiazepine (B76468) receptor mdpi.com |

| 4-hydroxy-3-quinolinecarboxylic acid derivatives | Esterification of the carboxylic acid | Elimination of affinity for 5-HT3 receptors nih.gov |

This table highlights specific examples from SAR studies on various indole derivatives.

Development as Molecular Probes and Research Tools

There is currently no publicly available information to suggest that 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- has been developed or utilized as a molecular probe or a research tool. The design of such tools typically requires a well-characterized biological target and a clear understanding of the molecule's interaction with that target, information that is not available for this compound.

Preclinical Research Applications and Potential for Lead Compound Development (Mechanistic and In Vitro Focus)

Similarly, no preclinical research applications or data on the potential for lead compound development for 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- could be located in the public domain. Mechanistic and in vitro studies are foundational for establishing a compound's biological activity and potential for further development, and the absence of such data prevents any meaningful analysis in this regard.

Given the structural motifs present in "3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-", future research could potentially explore its activity in areas where indole and Michael acceptor-containing compounds have shown promise. However, without empirical data, any such discussion would be purely speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.